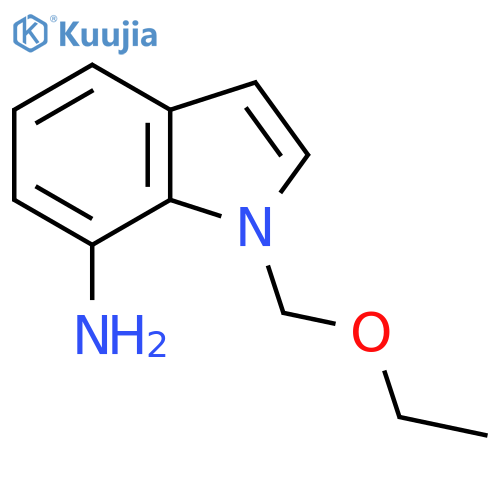Cas no 1600429-04-6 (1-(Ethoxymethyl)-1H-indol-7-amine)

1600429-04-6 structure
商品名:1-(Ethoxymethyl)-1H-indol-7-amine
1-(Ethoxymethyl)-1H-indol-7-amine 化学的及び物理的性質
名前と識別子
-
- EN300-1107015
- 1-(ethoxymethyl)-1H-indol-7-amine
- 1600429-04-6
- 1-(Ethoxymethyl)-1H-indol-7-amine
-
- インチ: 1S/C11H14N2O/c1-2-14-8-13-7-6-9-4-3-5-10(12)11(9)13/h3-7H,2,8,12H2,1H3
- InChIKey: QCOAVBBEOQQVBT-UHFFFAOYSA-N
- ほほえんだ: O(CC)CN1C=CC2C=CC=C(C1=2)N
計算された属性
- せいみつぶんしりょう: 190.110613074g/mol
- どういたいしつりょう: 190.110613074g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 186
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 40.2Ų
1-(Ethoxymethyl)-1H-indol-7-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1107015-0.25g |
1-(ethoxymethyl)-1H-indol-7-amine |
1600429-04-6 | 95% | 0.25g |
$906.0 | 2023-10-27 | |
| Enamine | EN300-1107015-0.5g |
1-(ethoxymethyl)-1H-indol-7-amine |
1600429-04-6 | 95% | 0.5g |
$946.0 | 2023-10-27 | |
| Enamine | EN300-1107015-0.1g |
1-(ethoxymethyl)-1H-indol-7-amine |
1600429-04-6 | 95% | 0.1g |
$867.0 | 2023-10-27 | |
| Enamine | EN300-1107015-5.0g |
1-(ethoxymethyl)-1H-indol-7-amine |
1600429-04-6 | 5g |
$3770.0 | 2023-05-27 | ||
| Enamine | EN300-1107015-1.0g |
1-(ethoxymethyl)-1H-indol-7-amine |
1600429-04-6 | 1g |
$1299.0 | 2023-05-27 | ||
| Enamine | EN300-1107015-2.5g |
1-(ethoxymethyl)-1H-indol-7-amine |
1600429-04-6 | 95% | 2.5g |
$1931.0 | 2023-10-27 | |
| Enamine | EN300-1107015-0.05g |
1-(ethoxymethyl)-1H-indol-7-amine |
1600429-04-6 | 95% | 0.05g |
$827.0 | 2023-10-27 | |
| Enamine | EN300-1107015-10.0g |
1-(ethoxymethyl)-1H-indol-7-amine |
1600429-04-6 | 10g |
$5590.0 | 2023-05-27 | ||
| Enamine | EN300-1107015-1g |
1-(ethoxymethyl)-1H-indol-7-amine |
1600429-04-6 | 95% | 1g |
$986.0 | 2023-10-27 | |
| Enamine | EN300-1107015-5g |
1-(ethoxymethyl)-1H-indol-7-amine |
1600429-04-6 | 95% | 5g |
$2858.0 | 2023-10-27 |
1-(Ethoxymethyl)-1H-indol-7-amine 関連文献
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
-
Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
1600429-04-6 (1-(Ethoxymethyl)-1H-indol-7-amine) 関連製品
- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
